molecular formula C19H16ClNO2 B1531087 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160260-98-9

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1531087
CAS No.: 1160260-98-9
M. Wt: 325.8 g/mol
InChI Key: STQYYOUIZVRNSJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for naming quinoline derivatives, where the quinoline ring system serves as the parent structure and substituents are identified by their position numbers and chemical nature. The compound features a quinoline backbone, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, creating a heterocyclic aromatic system that forms the foundation for numerous pharmaceutically active compounds.

The structural formula reveals a complex molecular architecture characterized by multiple functional groups and substituents. The quinoline core is substituted at position 6 with an ethyl group, which contributes to the compound's hydrophobic character and influences its solubility properties. At position 2, a 4-methoxyphenyl group is attached, introducing an aromatic ring system with an electron-donating methoxy substituent at the para position. The carbonyl chloride functionality is located at position 4 of the quinoline ring, representing the most reactive site of the molecule due to the electrophilic nature of the carbon-chlorine bond in this acyl chloride configuration.

The molecular structure can be described using various chemical notation systems, including the Simplified Molecular Input Line Entry System representation and International Chemical Identifier formats. These standardized representations facilitate database searches and computational chemistry applications while providing unambiguous structural identification across different chemical information systems. The three-dimensional conformation of the molecule involves considerations of bond angles, torsional strain, and potential intramolecular interactions between the various substituents and the quinoline ring system.

The carbonyl chloride group represents a highly reactive electrophilic center that readily undergoes nucleophilic attack, making this compound particularly valuable in synthetic organic chemistry. The electron-withdrawing nature of this functional group influences the electronic distribution throughout the quinoline ring system, affecting both the chemical reactivity and spectroscopic properties of the compound. The spatial arrangement of substituents around the quinoline core creates specific steric environments that can influence both the compound's reactivity patterns and its potential biological interactions.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 1160260-98-9, which serves as a unique identifier within global chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service, the authoritative source for chemical substance information, and enables precise identification of this specific compound across different scientific literature, commercial databases, and regulatory frameworks. The Chemical Abstracts Service number system ensures that there is no ambiguity when referencing this particular molecular structure, even when alternative naming conventions or synonyms might be encountered in different contexts.

Alternative chemical names for this compound include several variations that reflect different naming conventions and database-specific nomenclature systems. The compound is also known as 4-quinolinecarbonyl chloride, 6-ethyl-2-(4-methoxyphenyl)-, which represents an alternative systematic naming approach that emphasizes the quinoline-4-carbonyl chloride core structure with subsequent identification of the substituents. This naming convention is commonly encountered in chemical supply catalogs and commercial databases where the functional group hierarchy may be presented in different orders.

Additional identifiers include the Molecular Design Limited number, designated as MFCD12198047, which is used within specific chemical databases and inventory management systems. This identifier serves complementary purposes to the Chemical Abstracts Service number, particularly in commercial and industrial chemical tracking systems. The compound may also be referenced using various database-specific codes and identifiers that facilitate its identification within specialized chemical information systems and electronic catalogs.

International nomenclature systems may present variations in the compound name that reflect different linguistic conventions or regional naming preferences while maintaining chemical accuracy. These variations typically involve minor differences in punctuation, spacing, or ordering of substituent names while preserving the essential chemical information required for unambiguous identification. The standardization of chemical nomenclature across international boundaries remains an ongoing effort within the chemical community, with organizations such as the International Union of Pure and Applied Chemistry providing guidance for consistent naming practices.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₁₉H₁₆ClNO₂, representing a composition of nineteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula provides essential information for stoichiometric calculations, analytical method development, and computational chemistry applications. The molecular composition reflects the presence of multiple aromatic systems, aliphatic substituents, and heteroatoms that contribute to the compound's unique chemical and physical properties.

Molecular weight calculations yield a precise value of 325.79 grams per mole, though some sources report slight variations such as 325.80 grams per mole due to different rounding conventions and atomic weight standards. These molecular weight values are calculated using standard atomic weights as established by the International Union of Pure and Applied Chemistry Commission on Atomic Weights and Isotopic Abundances. The molecular weight serves as a fundamental parameter for analytical chemistry applications, including mass spectrometry analysis, solution preparation, and quantitative chemical analysis procedures.

Property Value Reference Source
Molecular Formula C₁₉H₁₆ClNO₂
Molecular Weight 325.79 g/mol
Chemical Abstracts Service Number 1160260-98-9
Molecular Design Limited Number MFCD12198047
Carbon Atoms 19
Hydrogen Atoms 16
Chlorine Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 2

The elemental composition analysis reveals a carbon content of approximately 70.12 percent by weight, reflecting the predominantly aromatic character of the molecule with its quinoline core and phenyl substituent. Hydrogen accounts for approximately 4.95 percent of the molecular weight, while the heteroatoms contribute significantly to the compound's chemical properties despite their smaller mass percentages. Chlorine represents approximately 10.88 percent of the molecular weight, nitrogen contributes 4.30 percent, and oxygen accounts for 9.82 percent. These percentages are crucial for analytical method validation and can be used to confirm compound identity through elemental analysis techniques.

The molecular weight and formula information is essential for various practical applications including solution preparation, where precise molarity calculations require accurate molecular weight values. In synthetic chemistry applications, the molecular weight facilitates stoichiometric calculations for reaction planning and yield determinations. Additionally, this information supports analytical method development for techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy, where molecular weight and elemental composition influence method parameters and interpretation of analytical results.

Positional Isomerism in Quinoline Derivatives

Positional isomerism in quinoline derivatives represents a significant structural phenomenon that greatly influences the chemical, physical, and biological properties of these compounds. The quinoline ring system provides multiple positions for substitution, creating opportunities for the synthesis of numerous positional isomers that differ in the location of substituents while maintaining the same molecular formula and overall connectivity. In the case of this compound, the specific positioning of the ethyl group at position 6, the methoxyphenyl group at position 2, and the carbonyl chloride at position 4 creates a unique structural arrangement that distinguishes it from other possible positional isomers.

The quinoline ring system contains eight potential substitution positions, numbered 2 through 8, with position 1 occupied by the nitrogen atom that defines the heterocyclic character of the structure. Each position offers distinct electronic environments due to the conjugated aromatic system and the electron-withdrawing influence of the nitrogen atom. Position 2 is adjacent to the nitrogen atom and experiences significant electronic influence from this heteroatom, while positions 5 and 8 are ortho to the nitrogen and also experience considerable electronic effects. Positions 3, 4, 6, and 7 represent alternative substitution sites with varying degrees of electronic activation or deactivation depending on the through-conjugation pathways within the quinoline system.

Related positional isomers of the target compound include variations where the ethyl substituent, methoxyphenyl group, or carbonyl chloride functionality are positioned at different locations on the quinoline ring. For example, compounds such as 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride represent isomers where the methoxy group is positioned at the meta rather than para position of the phenyl ring. Similarly, positional isomers could theoretically exist where the ethyl group is located at positions 5, 7, or 8 rather than position 6, each creating distinct steric and electronic environments that would influence the compound's reactivity and properties.

The electronic effects of positional substitution in quinoline derivatives are particularly important for understanding structure-activity relationships in biological systems and synthetic chemistry applications. The electron-donating character of the ethyl group at position 6 influences the electron density distribution throughout the quinoline ring, potentially affecting the reactivity of the carbonyl chloride group at position 4. Similarly, the electron-donating methoxy group on the phenyl substituent at position 2 can influence the overall electronic character of the molecule through conjugation pathways that extend from the phenyl ring through the quinoline system.

Positional isomerism effects extend beyond electronic considerations to include significant steric influences that affect molecular conformation, crystal packing, solubility, and biological activity. The spatial arrangement of substituents creates unique three-dimensional molecular shapes that can influence intermolecular interactions and binding affinity to biological targets. Research on quinoline-based compounds has demonstrated that seemingly minor changes in substitution patterns can result in dramatically different biological activities, highlighting the importance of precise positional control in drug design and synthetic chemistry applications. These structure-activity relationships underscore the critical importance of accurate chemical identification and the potential for positional isomers to exhibit distinct pharmacological profiles even when sharing identical molecular formulas and similar overall structures.

Properties

IUPAC Name

6-ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-4-9-17-15(10-12)16(19(20)22)11-18(21-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQYYOUIZVRNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological properties. Its molecular formula is C17H16ClNC_{17}H_{16}ClN with a molecular weight of approximately 325.79 g/mol. The structural configuration includes an ethyl group and a methoxyphenyl moiety that contribute to its biological activity.

Biological Activities

1. Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth, with IC50 values indicating potent activity.

Cell LineIC50 (μM)Mechanism of Action
MCF-71.87EGFR inhibition
A3752.71Apoptosis induction
HCT1160.39Cell cycle arrest

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential (MMP) in treated cells .

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes, including alkaline phosphatase and EGFR tyrosine kinase. The inhibition of EGFR is particularly notable, where it disrupts signaling pathways critical for cancer cell proliferation.

  • EGFR Inhibition : The compound binds to the active site of EGFR, preventing its phosphorylation and subsequent activation, which is crucial for tumor growth.
  • Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death .

The mechanism of action involves the interaction with specific molecular targets and pathways. The binding affinity to proteins allows researchers to study their structure and function in proteomics research . The compound's ability to inhibit key enzymes contributes to its anticancer properties.

Case Studies

Several studies have highlighted the biological relevance of quinoline derivatives, including this compound:

  • Anticancer Research : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, with particular efficacy against breast cancer (MCF-7) and melanoma (A375) cells .
  • Antitubercular Activity : Other derivatives of quinoline have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. While specific data on this compound's activity against tuberculosis is limited, related quinoline derivatives have shown promising results .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Studies indicate that derivatives of quinoline compounds exhibit significant activity against pathogens such as Staphylococcus epidermidis and other Gram-positive bacteria. For instance, a study highlighted that certain carboxy-quinoline derivatives showed enhanced antimicrobial effects compared to standard controls, indicating potential for further development as antimicrobial agents .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chlorideS. epidermidis16 µg/mL
4-Methoxyquinoline derivativeE. coli32 µg/mL
Iodo-quinoline derivativeS. aureus8 µg/mL

Antitubercular Activity

Recent investigations have focused on the antitubercular properties of quinoline derivatives, including this compound. The compound has been synthesized and screened for efficacy against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited promising inhibitory activity against both replicating and non-replicating forms of the bacterium, with specific modifications enhancing potency .

Table 2: Antitubercular Activity Profiles

CompoundMIC (µg/mL)Activity Type
This compound>16Non-replicating Mtb
QCA derivative with C-2 naphthalen-2-yl<1Replicating Mtb
QCA derivative with C-6 isopropyl<1Non-replicating Mtb

Antileishmanial Activity

The synthesis of quinoline derivatives has also been explored for their antileishmanial activity. Studies have shown that certain quinoline-4-carboxylic acids demonstrate significant efficacy against Leishmania donovani, the causative agent of leishmaniasis. The evaluation involved determining the IC50 values across various concentrations, revealing that modifications to the quinoline structure can enhance biological activity .

Table 3: Antileishmanial Activity

CompoundIC50 (µg/mL)Efficacy Level
This compound15Moderate
Quinoline derivative Q15High
Quinoline derivative Q1520Moderate

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial activity of various quinoline derivatives, including those with methoxy substitutions. The findings suggested that electron-donating groups significantly enhance antibacterial activity against selected strains .
  • Antitubercular Screening : A series of synthesized quinoline carboxylic acid analogs were screened for their ability to inhibit Mtb. The results indicated a correlation between structural modifications and enhanced biological activity, paving the way for future drug development targeting tuberculosis .
  • Antileishmanial Evaluation : Research focused on synthesizing quinoline derivatives revealed promising antileishmanial effects, particularly with compounds exhibiting specific substitutions at the aromatic ring positions. These findings underscore the potential of quinolines in treating neglected tropical diseases like leishmaniasis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Steric Environment

The reactivity of quinoline-4-carbonyl chlorides is highly dependent on substituents at the 2- and 6-positions. Key analogs and their substituent impacts include:

Compound Name 2-Position Substituent 6-Position Substituent Key Reactivity Observations References
Target Compound 4-Methoxyphenyl Ethyl Electron-donating methoxy group enhances electrophilic aromatic substitution reactivity.
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride 4-Isopropoxyphenyl Ethyl Bulkier isopropoxy group reduces nucleophilic attack rates due to steric hindrance.
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (QY-7658) 4-Methylphenyl Ethyl Methyl group (electron-donating) increases solubility in nonpolar solvents compared to methoxy.
2-(4-Chlorophenyl)quinoline-4-carbonyl chloride (C3) 4-Chlorophenyl - Electron-withdrawing Cl group deactivates the ring, slowing acylation reactions.
2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl chloride (C7) 4-Trifluoromethylphenyl - Strong electron-withdrawing CF₃ group significantly reduces electrophilic reactivity.

Key Findings :

  • Electron-donating groups (e.g., methoxy, methyl) enhance electrophilic substitution but may reduce stability toward hydrolysis due to increased electron density at the carbonyl .
  • Bulky substituents (e.g., isopropoxy) impede nucleophilic attack, favoring selective acylation .
  • Halogenated analogs (e.g., Cl, CF₃) exhibit lower reactivity in condensation reactions but improved thermal stability .

Example :

  • Target Compound: Derived from 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid via SOCl₂ reflux .
  • Analog C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Synthesized using similar SOCl₂ conditions, followed by piperazine coupling .

Comparison :

  • Pd-catalyzed methods (e.g., ) are preferred for introducing complex aryl groups but require stringent conditions.
  • Thionyl chloride route is universal for carbonyl chloride formation but may require purification steps to remove byproducts .

Spectral and Physical Properties

NMR Chemical Shifts :

  • Target Compound: The 4-methoxyphenyl group generates distinct ¹H NMR signals at δ 3.85 ppm (OCH₃) and δ 8.2–8.5 ppm (quinoline protons) .
  • Analog D8 (4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): Chlorine substituent causes downfield shifts in ¹³C NMR (~δ 125–135 ppm for C-Cl) .

Melting Points :

  • QY-7658: Melting point 223–225°C (ethanol recrystallization) .

Solubility :

  • Methoxy and methyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride generally follows these key stages:

This approach is consistent with methods reported for related quinoline-4-carbonyl chlorides, such as 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, which share similar synthetic pathways with minor modifications to accommodate the methoxy substituent.

Formation of the Quinoline-4-Carboxylic Acid Intermediate

The quinoline core is commonly synthesized via the Friedländer condensation , which involves the reaction of an anthranilic acid derivative or isatin with an appropriate ketone or aldehyde bearing the desired substituents. For the 6-ethyl substituent, the starting materials may include 6-ethyl-2-aminoacetophenone or similar derivatives.

A representative synthetic route includes:

  • Reacting isatin or an anthranilic acid derivative with 4-methoxyacetophenone under basic or acidic reflux conditions in ethanol or other suitable solvents to form the 2-(4-methoxyphenyl)quinoline-4-carboxylic acid with the 6-ethyl group introduced via alkylation or from the starting aminoacetophenone.

  • The reaction is typically conducted under reflux for extended periods (e.g., 12–48 hours) to ensure completion, followed by acidification to precipitate the quinoline carboxylic acid product.

Conversion to Carbonyl Chloride

The quinoline-4-carboxylic acid intermediate is then converted to the corresponding acyl chloride using chlorinating reagents:

  • Thionyl chloride (SOCl₂) is the most commonly used reagent. The acid is refluxed with excess SOCl₂ under anhydrous conditions, often in an inert solvent such as dichloromethane or toluene. The reaction proceeds with the evolution of SO₂ and HCl gases, and the product is purified by distillation or recrystallization under reduced pressure.

  • Alternatively, oxalyl chloride (COCl)₂ can be used under similar conditions, sometimes with catalytic DMF to facilitate the reaction.

  • Reaction conditions such as temperature, solvent choice, and stoichiometry are optimized to maximize yield and minimize side reactions.

Alternative and Advanced Methods

  • Microwave-assisted synthesis has been reported to reduce reaction times and improve regioselectivity during the quinoline core formation and acyl chloride conversion steps.

  • Continuous flow reactors can enhance scalability and efficiency, providing better control over reaction parameters and potentially higher yields.

  • Catalytic systems such as Fe₃O₄@SiO₂-based catalysts have been explored for the synthesis of quinoline carboxylic acids under solvent-free conditions, which could be adapted for intermediates leading to this compound.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Notes
1 Friedländer condensation Isatin or anthranilic acid derivative + 4-methoxyacetophenone, KOH or acid catalyst, reflux in ethanol Formation of 6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid 12–48 h reflux, pH adjustment to isolate acid
2 Alkylation (if needed) Alkyl halide or equivalent for 6-ethyl group introduction Introduction of ethyl substituent at position 6 May be integrated in starting material
3 Conversion to acyl chloride Thionyl chloride (SOCl₂) or oxalyl chloride, reflux, inert solvent Formation of this compound Anhydrous conditions, gas evolution
4 Purification Reduced pressure distillation or recrystallization Pure acyl chloride product Avoid moisture to prevent hydrolysis

Research Findings and Optimization

  • Reaction yields for the quinoline carboxylic acid intermediates typically range from 70% to 90%, depending on the purity of starting materials and reaction conditions.

  • The conversion to acyl chloride often achieves yields above 85% with proper control of reaction parameters.

  • Use of microwave irradiation and continuous flow techniques can decrease reaction times from hours to minutes and improve overall efficiency.

  • Solvent choice impacts reaction selectivity and yield; dichloromethane and toluene are preferred for the acyl chloride formation step due to their inertness and ease of removal.

  • Spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry are essential for confirming the structure and purity of both the acid intermediate and the acyl chloride product.

Q & A

Q. How does the ethyl group at position 6 influence electronic properties compared to chloro or methyl substituents?

  • Methodological Answer: Perform cyclic voltammetry to measure redox potentials and DFT calculations to map electron density. Compare Hammett substituent constants (σ values) to quantify electronic effects. Correlate with reactivity in electrophilic substitution (e.g., nitration) or biological activity .

Q. What mechanistic insights explain the compound’s antimicrobial activity against resistant strains?

  • Methodological Answer: Use fluorescence-based assays to study membrane disruption (e.g., propidium iodide uptake). Perform proteomic profiling of treated bacterial cells to identify target proteins. Compare with known quinoline drugs (e.g., ciprofloxacin) to infer mode of action (e.g., DNA gyrase inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

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